molecular formula C20H18ClN3O2 B2607544 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one CAS No. 941912-89-6

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Katalognummer: B2607544
CAS-Nummer: 941912-89-6
Molekulargewicht: 367.83
InChI-Schlüssel: BXBQQJAXJXJHMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, substituted with a 3-chlorophenyl group and a 1,2,4-oxadiazol-5-yl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Vorbereitungsmethoden

The synthesis of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 3-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

    Formation of the pyrrolidin-2-one core: The final step involves the formation of the pyrrolidin-2-one core by reacting the intermediate compound with a suitable amine and a carboxylic acid derivative under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques.

Analyse Chemischer Reaktionen

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent in the treatment of various diseases. Its unique structure and functional groups make it a promising candidate for drug development.

    Materials Science: The compound has been investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for various applications in this field.

    Biological Research: The compound has been studied for its potential biological activities, including its effects on various cellular processes and molecular targets. This makes it a valuable tool for studying the mechanisms of action of different biological pathways.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, enzymes, and other proteins, leading to changes in their activity and function. This can result in a range of biological effects, depending on the specific targets and pathways involved. The exact mechanism of action may vary depending on the specific application and the nature of the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-ol: This compound has a similar structure but contains a hydroxyl group instead of a ketone group. This difference in functional groups can lead to different chemical and biological properties.

    4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-thione: This compound contains a thione group instead of a ketone group. This difference can also lead to different chemical and biological properties.

    4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-amine: This compound contains an amine group instead of a ketone group. This difference can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Eigenschaften

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-6-13(2)8-17(7-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-3-5-16(21)9-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBQQJAXJXJHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.